methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate
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Description
Methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate is an organic compound that falls under the category of esters and amides, which are fundamental in organic chemistry for their diverse applications, including pharmaceuticals and materials science. While this specific compound's information is scarce, insights can be drawn from similar structures.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions between an amine and an ester or carboxylic acid to form the amide bond, alongside esterification processes for introducing the ester group. For instance, the synthesis of complex esters and amides, like the reaction products of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers, demonstrates the intricacies of forming such structures through multi-step syntheses involving nitration, amination, and esterification steps (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate often features significant conjugation and potential for hydrogen bonding, influencing their solid-state arrangements and properties. For example, the hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate highlight the role of hydrogen bonding in dictating molecular conformation and packing (Portilla et al., 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(cyclobutanecarbonylamino)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18-2)8-12(9)15-13(16)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQKIRUOGDLVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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